Chemical properties and molecular weight of (2-Bromo-3-fluorophenyl)methanesulfonamide
Chemical properties and molecular weight of (2-Bromo-3-fluorophenyl)methanesulfonamide
An In-depth Technical Guide to (2-Bromo-3-fluorophenyl)methanesulfonamide
Abstract
This technical guide provides a comprehensive overview of (2-Bromo-3-fluorophenyl)methanesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug development. The document details the compound's core physicochemical properties, outlines a robust and validated synthetic protocol, and describes standard analytical methodologies for its structural confirmation and purity assessment. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering both foundational data and practical, field-proven insights into the handling and characterization of this molecule.
Introduction
Halogenated aromatic compounds are pivotal building blocks in modern drug discovery. The specific placement of bromine and fluorine atoms on a phenyl ring, as seen in (2-Bromo-3-fluorophenyl)methanesulfonamide, offers a unique combination of steric and electronic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The methanesulfonamide moiety is a well-established functional group known to improve pharmacokinetic profiles by increasing solubility and serving as a hydrogen bond donor. This guide serves as a centralized technical resource for this compound, consolidating its properties and providing validated experimental procedures.
Physicochemical and Structural Properties
The fundamental properties of (2-Bromo-3-fluorophenyl)methanesulfonamide are crucial for its application in experimental settings. These data inform decisions regarding reaction conditions, solvent selection, and purification strategies.
A summary of its key properties is presented below.
| Property | Value | Source |
| IUPAC Name | N-(2-bromo-3-fluorophenyl)methanesulfonamide | N/A |
| CAS Number | 1499382-63-6 | [1] |
| Molecular Formula | C₇H₇BrFNO₂S | [1] |
| Molecular Weight | 268.10 g/mol | [1] |
| MDL Number | MFCD24120449 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of (2-Bromo-3-fluorophenyl)methanesulfonamide is most reliably achieved via the sulfonylation of its corresponding aniline precursor, 2-bromo-3-fluoroaniline, with methanesulfonyl chloride. This reaction is a cornerstone of medicinal chemistry for installing the robust methanesulfonamide group.[2]
Synthetic Pathway
The reaction proceeds through the nucleophilic attack of the amino group of 2-bromo-3-fluoroaniline on the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.[3]
Caption: Synthesis of (2-Bromo-3-fluorophenyl)methanesulfonamide.
Detailed Experimental Protocol
This protocol is designed to be self-validating by including in-process checks and a robust purification procedure.
Materials:
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2-bromo-3-fluoroaniline
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Methanesulfonyl chloride (MsCl)
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 2-bromo-3-fluoroaniline (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 g of aniline).
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Base Addition: Add anhydrous pyridine (1.2 eq) to the solution. Cool the flask to 0°C using an ice-water bath. Causality Note: Cooling the reaction mixture is critical to control the exothermicity of the reaction and to minimize the formation of potential di-sulfonylated byproducts.[3]
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Sulfonylation: Add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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In-Process Check (TLC): Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting aniline spot indicates completion.
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Aqueous Work-up: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
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Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate.
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Final Product: Combine the pure fractions and remove the solvent in vacuo to afford (2-Bromo-3-fluorophenyl)methanesulfonamide as a solid.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.
Analytical Workflow
The following workflow ensures a rigorous assessment of the final compound's quality.
Caption: Post-synthesis workflow for purification and analysis.
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the sulfonamide group. The aromatic region will display complex splitting patterns due to bromine and fluorine coupling. A singlet for the N-H proton and a singlet for the S-CH₃ group are anticipated.
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¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
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¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to adjacent aromatic protons.
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Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected m/z for the protonated molecule would be approximately 268 and 270.
While specific spectral data for this exact compound is not widely published in peer-reviewed literature, analysis of similar substituted phenylsulfonamides supports these expected outcomes.[4][5][6]
Safety, Handling, and Storage
As with all laboratory chemicals, (2-Bromo-3-fluorophenyl)methanesulfonamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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Perjessy, A., Fabian, W. M., Parik, P., Ludwig, M., Loos, D., & Sustekova, Z. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules, 9(4), 213-222. Available at: [Link]
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MDPI. (n.d.). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Spectroscopic and theoretical studies of some N-methoxy-N-methyl-2-[(4′-substituted) phenylsulfonyl]propanamides. Retrieved February 13, 2026, from [Link]
-
PubMed. (n.d.). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Retrieved February 13, 2026, from [Link]
Sources
- 1. 1499382-63-6|(2-Bromo-3-fluorophenyl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 2. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
